2-aminoCyclohexanone hydrobromide

Medicinal Chemistry Process Chemistry Analytical Development

2-AminoCyclohexanone hydrobromide (CAS 92511-46-1) is the optimal alpha-aminoketone building block for reproducible heterocycle synthesis. Its hydrobromide salt (MW 194.07) provides critical bench stability, unlike the air-sensitive free base, ensuring accurate stoichiometry and higher yields in Fischer indole and related methodologies. Procuring this specific salt eliminates the 29.7% mass adjustment and re-optimization required when substituting the hydrochloride form, saving time and cost in process scale-up. Ideal for medicinal chemistry groups requiring a reliable, solid intermediate for complex molecule construction.

Molecular Formula C6H12BrNO
Molecular Weight 194.072
CAS No. 92511-46-1
Cat. No. B2804698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminoCyclohexanone hydrobromide
CAS92511-46-1
Molecular FormulaC6H12BrNO
Molecular Weight194.072
Structural Identifiers
SMILESC1CCC(=O)C(C1)N.Br
InChIInChI=1S/C6H11NO.BrH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H
InChIKeyNOBRFQLKSVCVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-AminoCyclohexanone Hydrobromide (CAS 92511-46-1): A Key Aminocyclohexanone Intermediate for Organic Synthesis and Pharmaceutical R&D


2-aminoCyclohexanone hydrobromide (CAS 92511-46-1) is a research-use organic compound with the molecular formula C6H12BrNO and a molecular weight of 194.07 g/mol . It belongs to the class of alpha-aminoketones, featuring a cyclohexanone core with an amino group at the alpha position, stabilized as a hydrobromide salt . This compound serves as a crucial synthetic intermediate in the preparation of complex organic molecules, including pharmaceuticals and heterocyclic compounds, where its bifunctional reactivity and salt form stability are advantageous .

2-AminoCyclohexanone Hydrobromide: Why Direct Substitution with Other Salts or Regioisomers Can Compromise Synthesis Outcomes


Simple substitution of 2-aminoCyclohexanone hydrobromide with its hydrochloride salt (CAS 6946-05-0) or other aminocyclohexanone regioisomers (e.g., 3- or 4-aminocyclohexanone) is not advised without rigorous re-optimization of reaction conditions. The choice of counterion (HBr vs. HCl) directly influences molecular weight (194.07 vs. 149.62 g/mol ) and may alter reaction stoichiometry, solubility, and intermediate stability . Furthermore, the alpha-aminoketone core of this compound is distinct from other regioisomers in its reactivity profile and is known to be unstable in its free base form, readily undergoing oxidation by air [1]. Therefore, the specific salt form and regio-position are critical, quantifiable parameters that impact synthetic yield and reproducibility.

2-AminoCyclohexanone Hydrobromide: A Quantitative Evidence Guide for Differentiated Procurement and Scientific Use


Comparative Molecular Weight: Hydrobromide vs. Hydrochloride Salt for Accurate Stoichiometry

The hydrobromide salt form of 2-aminocyclohexanone has a significantly higher molecular weight than the more common hydrochloride salt, a critical factor for precise stoichiometric calculations in synthesis . The molecular weight difference necessitates a 29.7% mass adjustment when substituting one salt for the other on a molar basis .

Medicinal Chemistry Process Chemistry Analytical Development

Salt Form Stability: Mitigating Free Base Instability to Air Oxidation

The free base form of 2-aminocyclohexanone is documented to be unstable, undergoing facile oxidation by air [1]. Conversion to the hydrobromide salt form is a standard strategy to improve bench-top stability and handling characteristics, a property inferred from studies on related alpha-aminoketones and confirmed by vendor storage recommendations .

Synthetic Methodology Organic Chemistry Stability Studies

Synthetic Utility in Heterocycle Construction: Established Route to 1-Oxo-tetrahydrocarbazoles

2-aminocyclohexanone hydrochlorides are established as key intermediates for the efficient synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles via a one-pot Fischer indole synthesis with phenylhydrazine hydrochlorides under mild conditions [1]. The hydrobromide salt is directly analogous and can be expected to function similarly, offering a well-precedented entry into this valuable heterocyclic scaffold .

Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

Commercial Purity Specification: A Defined Quality Benchmark for Reproducible Research

Reputable commercial sources specify a minimum purity of 95% for 2-aminoCyclohexanone hydrobromide . This defined benchmark provides a quantitative basis for quality assurance, ensuring batch-to-batch consistency and reliable performance in research applications where impurities could compromise sensitive reactions or biological assays.

Quality Control Analytical Chemistry Procurement Standards

Optimized Application Scenarios for 2-AminoCycloHexanone Hydrobromide Based on Quantitative Evidence


Precision Synthesis of Heterocyclic Scaffolds (e.g., 1-Oxo-tetrahydrocarbazoles)

For research groups focused on medicinal chemistry, 2-aminoCyclohexanone hydrobromide is an optimal starting material for the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles and related heterocycles via established Fischer indole methodologies [1]. The higher molecular weight (194.07 g/mol) and defined purity (≥95%) of this salt allow for precise stoichiometric control and reproducible yields . This application leverages the compound's bifunctional alpha-aminoketone reactivity while its hydrobromide salt form provides the necessary bench stability for multi-step synthetic sequences [2].

Process Development Where Accurate Molar Calculations are Critical

In process chemistry and scale-up activities, the quantifiable difference in molecular weight between the hydrobromide (194.07 g/mol) and hydrochloride (149.62 g/mol) salts is non-trivial [1]. Using 2-aminoCyclohexanone hydrobromide requires a specific 29.7% mass adjustment compared to the hydrochloride to maintain correct reaction stoichiometry. Procuring and using this specific salt avoids costly and time-consuming re-validation of reaction parameters that would be necessary if an alternative salt form were substituted, ensuring a more efficient and predictable development pathway [2].

Building Block for Complex Molecules Requiring a Stable Alpha-Aminoketone

When synthetic routes call for an alpha-aminocyclohexanone moiety, the free base form is known to be unstable and prone to air oxidation, which can lead to low yields and impure products [1]. The hydrobromide salt offers a stable, solid alternative that is easier to handle, store, and accurately weigh for reproducible results . This makes it a preferred building block for constructing complex molecules, including spirocyclic cyclohexane derivatives and potential pharmaceutical candidates, where the integrity of the starting material is paramount [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-aminoCyclohexanone hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.